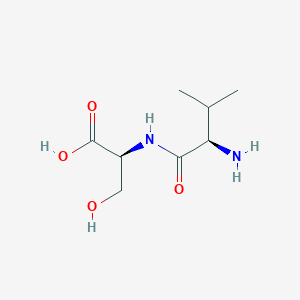
D-Valyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-L-serine: is a dipeptide composed of D-valine and L-serine It is a small molecule with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Valyl-L-serine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of D-valine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific proteases catalyze the formation of the peptide bond between D-valine and L-serine under mild conditions.
Industrial Production Methods:
Microbial Fermentation: Industrial production of D-valine, a precursor for this compound, can be achieved through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce D-valine, which is then isolated and purified.
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the large-scale production of peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Valyl-L-serine can undergo oxidation reactions, particularly at the serine hydroxyl group, forming oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond, potentially leading to the formation of alcohol derivatives.
Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives of the peptide.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Valyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins.
Chiral Catalysts: It can serve as a chiral catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Studies: this compound is used to study enzyme-substrate interactions and enzyme kinetics.
Protein Engineering: It is employed in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Neuroprotective Agents: Research suggests that derivatives of this compound may have neuroprotective properties.
Industry:
Biotechnology: It is used in the production of biopharmaceuticals and other biologically active compounds.
Agriculture: this compound derivatives are explored for their potential use as agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: D-Valyl-L-serine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating their activity and influencing cellular processes.
Mechanism:
Peptide Bond Formation: The formation of the peptide bond between D-valine and L-serine involves nucleophilic attack by the amino group of L-serine on the activated carboxyl group of D-valine.
Enzyme Catalysis: Enzymes that catalyze the formation or hydrolysis of this compound typically involve specific active site residues that facilitate the reaction.
Comparison with Similar Compounds
D-Valyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Valyl-L-serine: The L-isomer of valine in combination with L-serine, differing in stereochemistry.
D-Alanyl-L-serine: A dipeptide with D-alanine instead of D-valine.
Uniqueness:
Chirality: The presence of D-valine and L-serine gives D-Valyl-L-serine unique stereochemical properties that influence its biological activity.
Reactivity: The specific combination of D-valine and L-serine affects the compound’s reactivity and interactions with enzymes and receptors.
Properties
CAS No. |
656221-76-0 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1 |
InChI Key |
STTYIMSDIYISRG-NTSWFWBYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
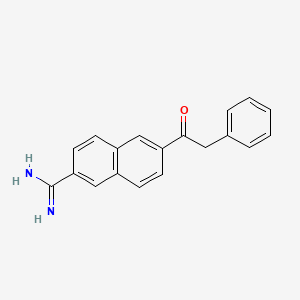
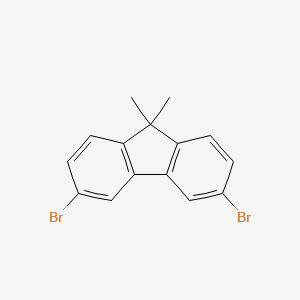

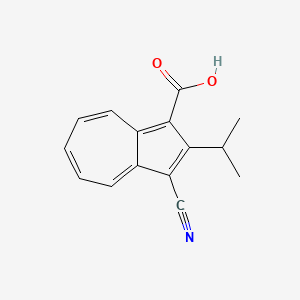

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
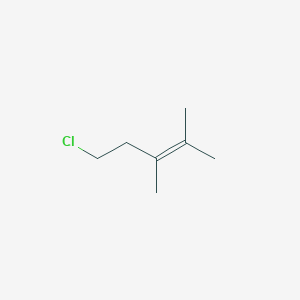
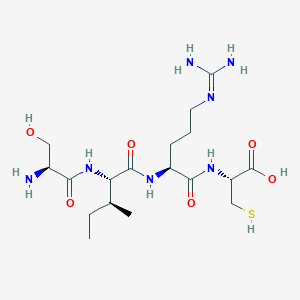
![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
